molecular formula C12H8N2O3 B6264774 methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate CAS No. 1803607-04-6

methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B6264774
CAS No.: 1803607-04-6
M. Wt: 228.2
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Description

Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, a cyanophenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyanobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and cyanophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-cyanophenyl)-1,2-oxazole-5-carboxylate
  • Methyl 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylate
  • Ethyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate

Uniqueness

Methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate is unique due to the specific position of the cyanophenyl group and the ester functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

1803607-04-6

Molecular Formula

C12H8N2O3

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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